Silanediol, ethyl(4-methoxyphenyl)-

Description

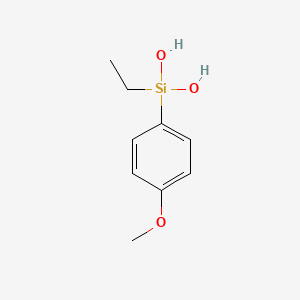

Silanediols are organosilicon compounds characterized by two hydroxyl groups (-OH) attached to a silicon atom, with the general structure R₁R₂Si(OH)₂. Ethyl(4-methoxyphenyl)-silanediol is a derivative where the silicon atom is substituted with an ethyl group (-CH₂CH₃) and a 4-methoxyphenyl (-C₆H₄-OCH₃) group.

For example, dimethyl silanediol (found in pineapple by-products) exhibits volatility and bioactivity influenced by its methyl groups . The ethyl and 4-methoxyphenyl groups in the target compound likely alter its polarity, solubility, and interaction with biological targets compared to simpler silanediols.

Properties

CAS No. |

297163-77-0 |

|---|---|

Molecular Formula |

C9H14O3Si |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

ethyl-dihydroxy-(4-methoxyphenyl)silane |

InChI |

InChI=1S/C9H14O3Si/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h4-7,10-11H,3H2,1-2H3 |

InChI Key |

LNLHDBRHXADWJP-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C1=CC=C(C=C1)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Aryl-Substituted Silanes via Grignard Reaction

A common approach to prepare aryl-substituted silanes involves the reaction of aryl Grignard reagents with silicon tetrachloride or other chlorosilanes. For example, tris(4-methoxyphenyl)silane has been synthesized by:

- Formation of 4-methoxyphenylmagnesium bromide (Grignard reagent) from 4-bromoanisole.

- Reaction of this Grignard reagent with silicon tetrachloride in anhydrous tetrahydrofuran (THF) at low temperature, followed by warming to room temperature and prolonged stirring.

- Purification by column chromatography to isolate the triaryl silane intermediate.

This method can be adapted to prepare ethyl(4-methoxyphenyl)chlorosilane by using appropriate alkyl-substituted chlorosilanes or by partial substitution of silicon tetrachloride with ethyl groups prior to arylation.

Alternative Routes via Organolithium Reagents

Organolithium reagents derived from 4-methoxyphenyl precursors can also be reacted with silicon tetrachloride or other silicon halides at low temperatures (-78 °C) to form the desired chlorosilane intermediates. This method allows for precise control of substitution patterns on silicon.

Hydrolysis and Oxidation to Silanediol

Hydrolysis of Chlorosilanes

The chlorosilane intermediates are highly reactive toward water and undergo hydrolysis to form silanediols. The hydrolysis is typically performed under controlled conditions to avoid polymerization or condensation side reactions:

- Non-aqueous hydrolysis using oxygen donor compounds such as dimethyl sulfoxide (DMSO) has been reported to improve selectivity and yield.

- Aqueous hydrolysis with careful pH control and temperature regulation is also common.

- The reaction proceeds with the replacement of Si–Cl bonds by Si–OH groups, yielding silanediols.

For example, di(4-methoxyphenyl)-cyclohexylchlorosilane was hydrolyzed to the corresponding silanediol using DMSO as an oxygen donor, resulting in satisfactory yields and purity.

Oxidation of Hydrosilanes

Hydrosilanes bearing the ethyl(4-methoxyphenyl) substituent can be oxidized to silanediols using mild oxidants such as hydrogen peroxide or oxygen in the presence of catalysts. This method avoids the use of chlorosilanes and can provide cleaner reaction profiles.

A typical procedure involves:

- Preparation of the hydrosilane intermediate by hydrosilylation or Grignard reaction.

- Addition of aqueous sodium hydroxide to the hydrosilane in tetrahydrofuran (THF) under stirring and exposure to air to facilitate oxidation.

- Acidification and extraction to isolate the silanediol as a white crystalline solid with high purity and yield.

Detailed Experimental Procedure Example

Research Findings and Optimization Notes

- The use of DMSO as an oxygen donor in hydrolysis improves selectivity and reduces side reactions compared to direct aqueous hydrolysis.

- Non-aqueous hydrolysis methods prevent premature polymerization of silanediols, which is a common issue in aqueous conditions.

- The Grignard reaction step requires strict anhydrous conditions and temperature control to avoid side reactions and maximize yield.

- Oxidation of hydrosilanes under basic aqueous conditions with air exposure is a mild and efficient alternative to hydrolysis of chlorosilanes.

- Purification by silica gel chromatography followed by recrystallization ensures high purity of the final silanediol product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard + SiCl4 Hydrolysis | 4-methoxyphenyl bromide, SiCl4 | Mg, THF, DMSO or H2O | Low temp, inert atmosphere, 45 min to 48 h | High selectivity, well-established | Moderate yield, sensitive to moisture |

| Organolithium + SiCl4 Hydrolysis | 4-methoxyphenyl lithium, SiCl4 | n-BuLi, THF, DMSO or H2O | -78 °C to RT, inert atmosphere | Precise substitution control | Requires cryogenic conditions |

| Hydrosilane Oxidation | Hydrosilane intermediate | NaOH, air, THF | RT, open air, mild | Mild conditions, high yield | Requires hydrosilane precursor |

Chemical Reactions Analysis

Types of Reactions

Silanediol, ethyl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.

Reduction: Reduction reactions can convert the silanediol group to other functional groups.

Substitution: The ethyl and 4-methoxyphenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized silanediol compounds.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, silanediol serves as a catalyst in numerous reactions due to its unique structure that facilitates hydrogen bonding. It is utilized in cross-coupling reactions and as a nucleophile that can guide C–H bond activation . Its ability to form stable intermediates enhances reaction efficiency and selectivity.

Biology

Silanediol is being investigated for its bioactive properties. Its interactions with biological molecules through hydrogen bonding suggest potential applications in drug development. Studies indicate that compounds containing the Si–OH moiety are effective as enzyme inhibitors and pheromone isosteres, highlighting their importance in pharmaceutical chemistry .

Medicine

The therapeutic potential of silanediol is under exploration for various diseases. Its ability to interact with biological targets could lead to innovative treatments. For instance, the compound's properties are being studied in the context of cancer therapies where silanol compounds have shown promise as anticancer agents .

Industrial Applications

In industry, silanediol is used in the production of advanced materials and coatings. Its chemical properties make it suitable for applications requiring high-performance materials. The compound's role as a catalyst in polymerization processes also contributes to its industrial relevance.

Data Table: Applications of Silanediol, Ethyl(4-Methoxyphenyl)-

| Field | Application | Details |

|---|---|---|

| Chemistry | Catalyst for organic reactions | Facilitates hydrogen bonding; used in cross-coupling reactions |

| Biology | Bioactive molecule | Potential for drug development; interacts with biological molecules |

| Medicine | Therapeutic agent | Investigated for use in cancer therapies |

| Industry | Advanced materials and coatings | Used in high-performance materials; catalyzes polymerization processes |

Case Studies

- Organic Synthesis : In a study examining the use of silanediols as catalysts, researchers demonstrated that these compounds significantly enhance reaction rates and yields in various organic transformations. The experiments showed improved selectivity when using silanediols compared to traditional catalysts .

- Pharmaceutical Chemistry : A review highlighted the role of silanediols in developing enzyme inhibitors. The unique Si–OH moiety allows for specific interactions with enzyme active sites, leading to the design of potent inhibitors against cancer-related enzymes .

- Material Science : Research into silanediol's application in coatings revealed its effectiveness in enhancing adhesion properties and durability of polymer films. The incorporation of silanediols into coating formulations resulted in improved mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of silanediol, ethyl(4-methoxyphenyl)- involves its ability to form hydrogen bonds with other molecules. This interaction can influence the behavior of biological targets and pathways, leading to various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Dimethyl Silanediol

- Structure : (CH₃)₂Si(OH)₂.

- Properties: Volatile, detected in pineapple by-products (6.3–14.7% area in core/peel samples) . Lower molecular weight and higher volatility compared to ethyl(4-methoxyphenyl)-silanediol.

Ethyl p-Methoxycinnamate Derivatives

Methoxy-Substituted Heterocycles

- Examples: 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline ().

- Properties :

- Methoxyphenyl groups enhance lipophilicity and electronic effects, influencing binding to biological targets.

- Unlike silanediols, these compounds lack silicon, limiting their use in silicon-specific applications (e.g., catalysis or sensor design).

Key Research Findings and Data

Table 1: Hypothetical Properties of Ethyl(4-Methoxyphenyl)-Silanediol vs. Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.